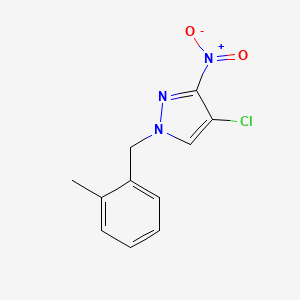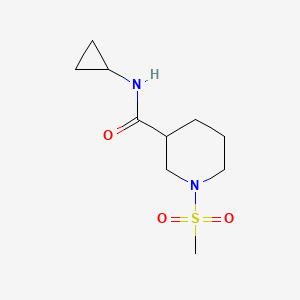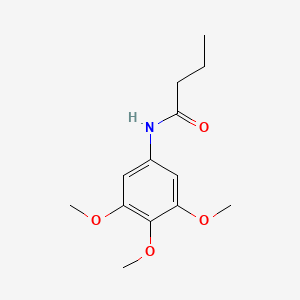![molecular formula C16H17N3O2 B4237806 N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)
N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide
Vue d'ensemble
Description
N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide, also known as N-(2-(2-phenylacetyl)aminoethyl)nicotinamide or PAEN, is a small molecule drug that has been studied for its potential applications in cancer therapy and neurodegenerative diseases. PAEN is a member of the nicotinamide family of compounds and has been shown to have promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of PAEN is not fully understood. However, it is believed that PAEN exerts its anticancer effects by inhibiting the activity of an enzyme called nicotinamide N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamidemethyltransferase (NNMT). NNMT is overexpressed in many types of cancer and has been shown to promote cancer cell growth and survival. By inhibiting NNMT, PAEN may be able to slow down or stop the growth of cancer cells.
In neurodegenerative diseases, PAEN is believed to exert its neuroprotective effects by activating a pathway called the Nrf2 pathway. The Nrf2 pathway is a key regulator of cellular antioxidant defense mechanisms and is known to protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
PAEN has been shown to have a number of biochemical and physiological effects. In cancer cells, PAEN has been shown to inhibit cell proliferation, induce apoptosis, and decrease the expression of genes involved in cancer cell growth and survival. In animal models of neurodegenerative diseases, PAEN has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PAEN in lab experiments is that it has been shown to be effective in a wide range of cancer cell lines and animal models of neurodegenerative diseases. This suggests that it may have broad therapeutic potential. However, one limitation is that the exact mechanism of action of PAEN is not fully understood, which makes it difficult to optimize its use in therapy.
Orientations Futures
There are several future directions for research on PAEN. One area of interest is the development of more potent and selective NNMT inhibitors. This could lead to the development of more effective cancer therapies. Another area of interest is the development of PAEN derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. This could improve the efficacy of PAEN in therapy. Finally, more research is needed to fully understand the mechanism of action of PAEN and its potential applications in other diseases.
Applications De Recherche Scientifique
PAEN has been extensively studied for its potential applications in cancer therapy and neurodegenerative diseases. In cancer therapy, PAEN has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. PAEN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative diseases, PAEN has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. PAEN has been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases.
Propriétés
IUPAC Name |
N-[2-[(2-phenylacetyl)amino]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(12-13-6-2-1-3-7-13)18-10-11-19-16(21)14-8-4-5-9-17-14/h1-9H,10-12H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROEPGGNFPAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4237725.png)
![2-[(3-bromo-5-ethoxy-4-isopropoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4237727.png)
![3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237734.png)
![1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237738.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4237755.png)
![5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide](/img/structure/B4237765.png)

![methyl 2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acetate](/img/structure/B4237781.png)
![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)


![2-({3-[(4-methylphenyl)thio]propanoyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237811.png)